molecular formula C16H19IN2OS B467470 N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-2-iodobenzamide CAS No. 642953-05-7

N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-2-iodobenzamide

Cat. No.: B467470
CAS No.: 642953-05-7
M. Wt: 414.3g/mol
InChI Key: QEPNYQFUEBEAQF-UHFFFAOYSA-N
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Description

N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-2-iodobenzamide is a complex organic compound with a unique structure that includes a cyclohexene ring, an ethylcarbamothioyl group, and an iodinated benzamide moiety

Preparation Methods

The synthesis of N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-2-iodobenzamide typically involves multiple steps. One common synthetic route includes the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride. This intermediate is then reacted with N-[2-(cyclohexen-1-yl)ethyl]amine to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Chemical Reactions Analysis

N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-2-iodobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-2-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes .

Comparison with Similar Compounds

N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-2-iodobenzamide can be compared with similar compounds such as:

Biological Activity

N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-2-iodobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications based on available research findings.

Structural Characteristics

This compound belongs to the class of carbamothioyl derivatives, which are known for their diverse biological activities. The presence of the cyclohexenyl group and an iodine atom in its structure enhances its reactivity and interaction with biological targets. The unique combination of functional groups allows for a variety of chemical reactions, which can lead to the synthesis of derivatives with improved pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Activity : Many carbamothioyl derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The presence of sulfur and iodine in the structure may contribute to antimicrobial effects.
  • Enzyme Inhibition : Compounds with similar motifs have been studied for their ability to inhibit various enzymes, potentially leading to therapeutic applications.

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Interaction with Biological Targets : The compound may interact with specific cellular receptors or enzymes, altering their activity and leading to biological responses.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds containing iodine can induce oxidative stress in target cells, contributing to their anticancer effects.
  • Cell Cycle Arrest : Similar compounds have been observed to induce cell cycle arrest in cancer cells, preventing further proliferation.

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
AnticancerInduces apoptosis
AntimicrobialDisrupts microbial membranes
Enzyme InhibitionBinds to active site

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of related carbamothioyl compounds, researchers found that these compounds significantly inhibited the growth of various cancer cell lines. The study highlighted the role of the sulfur moiety in enhancing cytotoxicity against tumor cells.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar iodinated compounds, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria. The study suggested that the iodine atom plays a crucial role in enhancing antimicrobial activity through membrane disruption.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19IN2OS/c17-14-9-5-4-8-13(14)15(20)19-16(21)18-11-10-12-6-2-1-3-7-12/h4-6,8-9H,1-3,7,10-11H2,(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPNYQFUEBEAQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=S)NC(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19IN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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